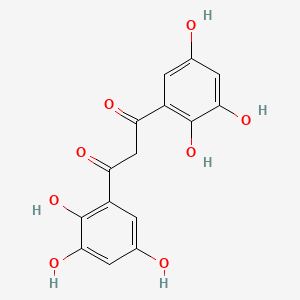
1,3-Bis(2,3,5-trihydroxyphenyl)propane-1,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Bis(2,3,5-trihydroxyphenyl)propane-1,3-dione is a chemical compound known for its unique structure and properties It is characterized by the presence of two 2,3,5-trihydroxyphenyl groups attached to a propane-1,3-dione backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(2,3,5-trihydroxyphenyl)propane-1,3-dione typically involves the condensation of 2,3,5-trihydroxybenzaldehyde with acetylacetone under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
1,3-Bis(2,3,5-trihydroxyphenyl)propane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
科学的研究の応用
1,3-Bis(2,3,5-trihydroxyphenyl)propane-1,3-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antioxidant properties.
Medicine: Studied for its potential anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1,3-Bis(2,3,5-trihydroxyphenyl)propane-1,3-dione involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The hydroxyl groups can scavenge free radicals, reducing oxidative stress.
Anti-inflammatory Activity: The compound may inhibit the production of pro-inflammatory cytokines.
Anticancer Activity: It may induce apoptosis in cancer cells by modulating signaling pathways.
類似化合物との比較
1,3-Bis(2,3,5-trihydroxyphenyl)propane-1,3-dione can be compared with other similar compounds such as:
Dibenzoylmethane: Similar structure but lacks the hydroxyl groups.
Curcumin: Contains similar diketone structure but with different substituents.
Bis-tris propane: Used in buffer solutions but has a different functional group arrangement.
Uniqueness
The presence of multiple hydroxyl groups in this compound makes it unique, providing it with distinct chemical reactivity and potential biological activities.
特性
CAS番号 |
139545-15-6 |
|---|---|
分子式 |
C15H12O8 |
分子量 |
320.25 g/mol |
IUPAC名 |
1,3-bis(2,3,5-trihydroxyphenyl)propane-1,3-dione |
InChI |
InChI=1S/C15H12O8/c16-6-1-8(14(22)12(20)3-6)10(18)5-11(19)9-2-7(17)4-13(21)15(9)23/h1-4,16-17,20-23H,5H2 |
InChIキー |
LSAMLXCNTRALDM-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(C(=C1C(=O)CC(=O)C2=C(C(=CC(=C2)O)O)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


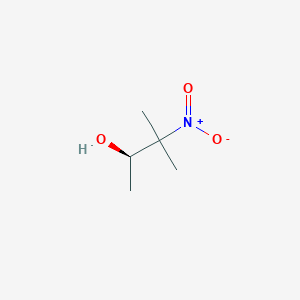
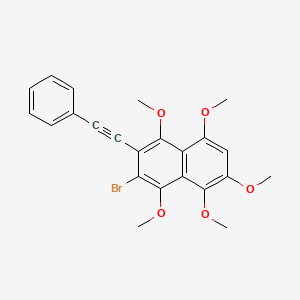
![2-({[Dimethyl(phenyl)silyl]methoxy}methyl)-6-phenylpyridine](/img/structure/B14284033.png)
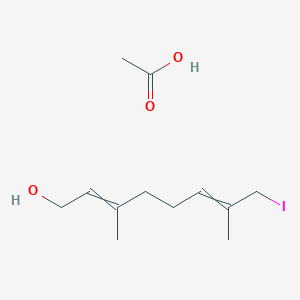
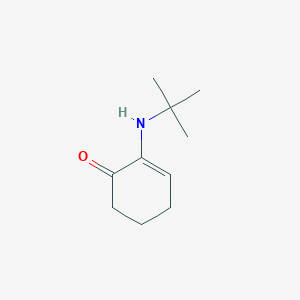
![[6-Chloro-2-(ethoxycarbonyl)-1H-indol-3-yl]acetic acid](/img/structure/B14284044.png)

![1-[4-(4-Amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-2-chloroethan-1-one](/img/structure/B14284050.png)

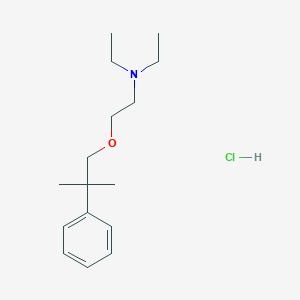
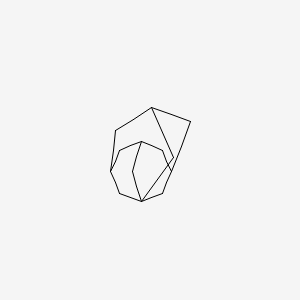
![3-Chloro-4-[2-(4-hydroxyphenyl)ethyl]phenol](/img/structure/B14284073.png)
![2,5-Bis[(trifluoroethenyl)oxy]hexane](/img/structure/B14284082.png)
![Silane, (1,1-dimethylethyl)dimethyl[[5-(tributylstannyl)-4-pentynyl]oxy]-](/img/structure/B14284089.png)
